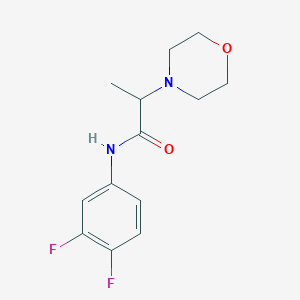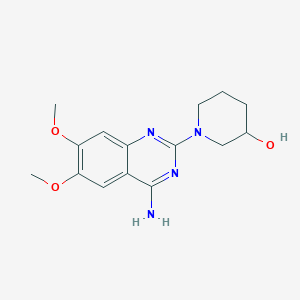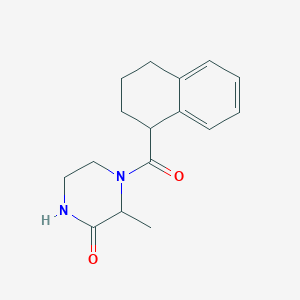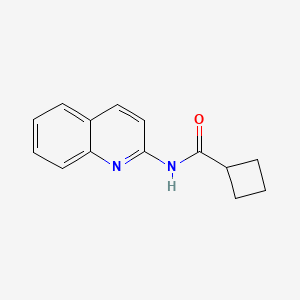
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide, also known as DF-MP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DF-MP is a synthetic compound that belongs to the class of morpholine-based compounds.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been investigated for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity in vitro and in vivo. This compound has also been investigated for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. This compound has been shown to have a low toxicity profile and does not exhibit any significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has several advantages for lab experiments, including its potent antitumor activity, low toxicity profile, and ease of synthesis. However, this compound has some limitations, including its limited solubility in aqueous solutions and its instability in acidic conditions.
Direcciones Futuras
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has significant potential for various applications in the fields of medicinal chemistry, pharmacology, and neuroscience. Future research should focus on further elucidating the mechanism of action of this compound, optimizing its pharmacokinetic properties, and developing more potent analogs with improved solubility and stability. This compound could also be investigated for its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with 2-(morpholin-4-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields this compound as a white solid in good yield.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-9(17-4-6-19-7-5-17)13(18)16-10-2-3-11(14)12(15)8-10/h2-3,8-9H,4-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVXWBHUTHOSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)


![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)

![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)
